molecular formula C29H44Cl2N6O16P4 B610112 Piperaquine tetraphosphate CAS No. 911061-10-4

Piperaquine tetraphosphate

Cat. No.: B610112
CAS No.: 911061-10-4
M. Wt: 927.5 g/mol
InChI Key: OAKKJVUSSVZQRF-UHFFFAOYSA-N
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Description

Piperaquine tetraphosphate is an antimalarial drug that belongs to the bisquinoline class of compounds. It was first synthesized in the 1960s and extensively used in China and Indochina for malaria prophylaxis and treatment. Its usage declined in the 1980s due to the emergence of piperaquine-resistant strains of Plasmodium falciparum and the availability of artemisinin-based antimalarials. it has regained attention as a partner drug in combination therapies with artemisinin derivatives due to its slow absorption and long biological half-life .

Mechanism of Action

Target of Action

Piperaquine tetraphosphate primarily targets the Plasmodium falciparum parasite , which is responsible for malaria . It is highly active against both chloroquine-resistant Plasmodium falciparum and Plasmodium vivax .

Mode of Action

Piperaquine functions by inhibiting the haem detoxification pathway of the Plasmodium falciparum parasite . It is thought to work by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .

Biochemical Pathways

The primary biochemical pathway affected by piperaquine is the haem detoxification pathway in the Plasmodium falciparum parasite . By inhibiting this pathway, piperaquine disrupts the parasite’s metabolism, which is necessary for its survival .

Pharmacokinetics

Piperaquine is a lipophilic drug, meaning it is rapidly absorbed and distributed across much of the body . The drug reaches its maximal concentrations approximately 2 hours after administration . Body weight significantly influences the clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .

Result of Action

The primary result of piperaquine’s action is the disruption of the Plasmodium falciparum parasite’s metabolism , leading to the death of the parasite . This makes piperaquine an effective antimalarial agent, particularly when used in combination with other antimalarial drugs like dihydroartemisinin .

Action Environment

The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been reported since the 1980s, particularly in Southeast Asia . This resistance is due to genetic changes in the Plasmodium falciparum parasite . Additionally, piperaquine’s action can be affected by the patient’s body weight, with lower exposures observed in small children .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperaquine tetraphosphate involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine. The final step involves the conversion of piperaquine to its tetraphosphate salt by reacting it with phosphoric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Piperaquine tetraphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperaquine tetraphosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.

    Biology: Piperaquine is studied for its effects on cellular processes, including autophagy inhibition.

    Medicine: It is a key component in antimalarial combination therapies, particularly in regions with chloroquine-resistant Plasmodium strains.

    Industry: Piperaquine is used in the pharmaceutical industry for the formulation of antimalarial drugs.

Comparison with Similar Compounds

Uniqueness: Piperaquine’s uniqueness lies in its long biological half-life and slow absorption, making it an ideal partner drug for artemisinin derivatives, which have a short half-life. This combination enhances the efficacy and reduces the likelihood of resistance development .

Properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKJVUSSVZQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44Cl2N6O16P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919955
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

927.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911061-10-4
Record name Piperaquine tetraphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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